molecular formula C9H8BrN3O2 B13330813 Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B13330813
M. Wt: 270.08 g/mol
InChI Key: NYJNLZUUAZETJV-UHFFFAOYSA-N
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Description

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a fused heterocyclic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through several methods. One common approach involves the reaction of pyrrole derivatives with bromohydrazone, followed by cyclization to form the triazine ring. Another method includes the formation of triazinium dicyanomethylide, which undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis processes. These processes often require the use of transition metal catalysts and high-temperature conditions to facilitate the formation of the triazine ring. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic agents.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells. The exact molecular pathways involved may vary depending on the specific kinase targeted .

Comparison with Similar Compounds

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be compared with other similar compounds, such as:

    Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in the treatment of COVID-19.

    Avapritinib: A kinase inhibitor used in cancer therapy, also containing the pyrrolo[2,1-f][1,2,4]triazine structure.

    Brivanib Alaninate: An antitumorigenic drug with a similar heterocyclic structure.

These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-6-3-4-7(10)13(6)12-8/h3-5H,2H2,1H3

InChI Key

NYJNLZUUAZETJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC=C2Br)C=N1

Origin of Product

United States

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